molecular formula C22H20ClN3O3S2 B12135137 N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide

N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide

Cat. No.: B12135137
M. Wt: 474.0 g/mol
InChI Key: QKXKLEJRWWEQIA-UHFFFAOYSA-N
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Description

The compound N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a thieno[2,3-d]pyrimidine derivative featuring a 2-furylmethyl substituent at position 3 of the heterocyclic core. The structure comprises:

  • A thieno[2,3-d]pyrimidin-4-one scaffold with 5,6-dimethyl groups.
  • A thioether linkage connecting the scaffold to an acetamide group.
  • An N-(4-chloro-2-methylphenyl) substituent on the acetamide.
  • A 2-furylmethyl group at position 3 of the pyrimidine ring.

Properties

Molecular Formula

C22H20ClN3O3S2

Molecular Weight

474.0 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C22H20ClN3O3S2/c1-12-9-15(23)6-7-17(12)24-18(27)11-30-22-25-20-19(13(2)14(3)31-20)21(28)26(22)10-16-5-4-8-29-16/h4-9H,10-11H2,1-3H3,(H,24,27)

InChI Key

QKXKLEJRWWEQIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” typically involves multi-step organic reactions. The process may start with the chlorination of a methylphenyl compound, followed by the introduction of a furan ring through a Friedel-Crafts acylation reaction. Subsequent steps may include the formation of the pyrimidine ring and the final acetamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the methyl groups.

    Reduction: Reduction reactions could target the carbonyl group in the pyrimidine ring.

    Substitution: The chlorinated phenyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may make it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be investigated for its potential biological activity. It could serve as a lead compound in drug discovery, particularly if it exhibits interesting pharmacological properties.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a specialty chemical in various applications.

Mechanism of Action

The mechanism of action of “N-(4-chloro-2-methylphenyl)-2-[3-(2-furylmethyl)-5,6-dimethyl-4-oxo(3-hydrothi opheno[2,3-d]pyrimidin-2-ylthio)]acetamide” would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural Variations in Thieno[2,3-d]pyrimidine Derivatives

The target compound is structurally related to several analogs (Table 1), differing primarily in substituents on the pyrimidine core and the acetamide group.

Table 1: Structural Comparison of Thieno[2,3-d]pyrimidine Acetamides
Compound Name R1 (Pyrimidine C3) R2 (Acetamide N-Substituent) Molecular Weight (g/mol) Key Properties/Data Source
Target Compound 2-Furylmethyl 4-Chloro-2-methylphenyl Not reported Unique furan substitution -
2-[(3-Ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(4-methylphenyl)acetamide Ethyl 4-Methylphenyl ~419.52 Yield: Not reported
N-(4-Chlorophenyl)-2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide Ethyl 4-Chlorophenyl ~453.96 Higher halogen content
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide - 2,3-Dichlorophenyl 344.21 [M+H]+ Yield: 80%; mp: 230°C
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide 4-Chlorophenyl 4-Methylphenyl ~485.99 Hexahydro ring system
Key Observations:

Substituent Effects on the Pyrimidine Core: The 2-furylmethyl group in the target compound introduces a heteroaromatic furan ring, which may enhance π-π stacking interactions compared to ethyl () or 4-chlorophenyl () groups. Furan’s electron-rich nature could influence metabolic stability or solubility .

Acetamide Substituent Variations :

  • The 4-chloro-2-methylphenyl group in the target compound combines halogenation and methylation, which could enhance lipophilicity and membrane permeability compared to simpler substituents like 4-methylphenyl () or dichlorophenyl ().
  • Halogenated aryl groups (e.g., 4-chlorophenyl in ) are common in bioactive molecules due to their ability to engage in halogen bonding .

Ring Saturation and Fusion: describes a hexahydrobenzo-thienopyrimidine system, which introduces conformational rigidity and may alter bioavailability compared to the target compound’s fully aromatic core .

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